molecular formula C24H22N2O5 B1261523 Nygerone A

Nygerone A

Cat. No.: B1261523
M. Wt: 418.4 g/mol
InChI Key: NTTJVIQCCNYXRP-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nygerone A is a fungal secondary metabolite first isolated from Aspergillus niger under epigenetic modulation using histone deacetylase (HDAC) inhibitors such as suberoylanilide hydroxamic acid (SAHA) . Its structure is characterized by a rare 1-phenylpyridin-4(1H)-one core (a pyridinone ring substituted with a phenyl group at position 1), distinguishing it from typical polyketides and alkaloids . This compound is part of a cryptic biosynthetic gene cluster (BGC) in A. niger, which is transcriptionally silent under standard laboratory conditions but activated via chromatin remodeling agents like SAHA or 5-azacytidine .

Properties

Molecular Formula

C24H22N2O5

Molecular Weight

418.4 g/mol

IUPAC Name

(2S)-4-[(6-benzyl-4-oxo-1-phenylpyridine-3-carbonyl)amino]-2-methyl-4-oxobutanoic acid

InChI

InChI=1S/C24H22N2O5/c1-16(24(30)31)12-22(28)25-23(29)20-15-26(18-10-6-3-7-11-18)19(14-21(20)27)13-17-8-4-2-5-9-17/h2-11,14-16H,12-13H2,1H3,(H,30,31)(H,25,28,29)/t16-/m0/s1

InChI Key

NTTJVIQCCNYXRP-INIZCTEOSA-N

Isomeric SMILES

C[C@@H](CC(=O)NC(=O)C1=CN(C(=CC1=O)CC2=CC=CC=C2)C3=CC=CC=C3)C(=O)O

Canonical SMILES

CC(CC(=O)NC(=O)C1=CN(C(=CC1=O)CC2=CC=CC=C2)C3=CC=CC=C3)C(=O)O

Synonyms

nygerone A

Origin of Product

United States

Comparison with Similar Compounds

Pestalamide B

  • Source : Pestalotiopsis theae (plant pathogenic fungus) .
  • Structural Features: Shares the pyridinone core and α-methylsuccinic group with Nygerone A. However, pestalamide B has a molecular formula of C₁₈H₁₈N₂O₅ and includes a para-disubstituted pyridin-4-one moiety, differing in substituent positions .
  • Biosynthesis : Unlike this compound, pestalamide B is natively produced without epigenetic induction, suggesting divergent regulatory mechanisms between fungal species .

Cladochrome

  • Source : Cladosporium cladosporioides .
  • Structural Features: Contains a benzopyranone system, distinct from this compound’s pyridinone core.
  • Induction : Like this compound, cladochrome production is induced by SAHA, indicating shared epigenetic activation pathways across fungi despite structural differences .

p-Fluoro Nygerone B

  • Source : A. niger (derivative of Nygerone B) .
  • Structural Features : Fluorinated analog of Nygerone B, with a para-fluoro substitution on the phenyl group. This modification enhances stability and alters polarity compared to this compound .
  • Synthesis : Generated via feeding A. niger with p-fluoro SAHA, demonstrating the tunability of Nygerone-like compounds through precursor-directed biosynthesis .

Comparison with Functionally Similar Compounds

Terrequinone A

  • Source : Aspergillus nidulans .
  • Structural Features: A quinone derivative, lacking the pyridinone core.
  • Biosynthesis : Activated via deletion of chromatin remodelers (e.g., cclA), similar to this compound’s HDAC-dependent induction .

Emodin

  • Source : Aspergillus nidulans .
  • Structural Features: An anthraquinone with a tricyclic aromatic system, structurally unrelated to this compound.
  • Regulation : Silenced BGCs activated via epigenetic modifiers, paralleling this compound’s discovery .

Comparative Data Table

Compound Source Core Structure Molecular Formula Induction Method Key Differentiation
This compound Aspergillus niger 1-Phenylpyridin-4(1H)-one Not reported SAHA/5-azacytidine Unique pyridinone core
Pestalamide B Pestalotiopsis theae Pyridin-4-one + α-methylsuccinic C₁₈H₁₈N₂O₅ Native production Para-disubstituted pyridinone
Cladochrome Cladosporium cladosporioides Benzopyranone Not reported SAHA Benzopyranone system
p-Fluoro Nygerone B A. niger Fluorinated phenylpyridinone Not reported p-Fluoro SAHA Enhanced stability via fluorination
Terrequinone A Aspergillus nidulans Quinone Not reported Chromatin remodeling Quinone scaffold

Key Research Findings

Structural Uniqueness: this compound’s 1-phenylpyridin-4-one core is rare among fungal metabolites, contrasting with quinones (terrequinone A) and anthraquinones (emodin) .

Epigenetic Dependence : this compound and cladochrome both require HDAC inhibition for production, whereas pestalamide B is constitutively expressed in its native host .

Biosynthetic Flexibility : Fluorinated derivatives of this compound/B demonstrate the feasibility of structural diversification for drug discovery .

Q & A

Basic Research Questions

Q. How can Nygerone A be reliably identified and isolated from fungal extracts?

  • Methodology : Use HPLC-DAD-MS for preliminary detection of this compound in Aspergillus niger extracts, focusing on UV-Vis spectra (λ~280 nm) and molecular ion peaks (e.g., m/z 341.1134 [M+H]⁺). Purification requires silica gel chromatography, but note that derivatives like compound 19 (pestalamide B) may decompose during isolation. Immediate NMR analysis (¹H, ¹³C, gHSQC, gHMBC) post-extraction is critical for structural confirmation .

Q. What analytical techniques are essential for resolving structural ambiguities in this compound derivatives?

  • Methodology : Combine high-resolution mass spectrometry (HRESIMS) for molecular formula determination (e.g., C₁₈H₁₈N₂O₅) with 2D NMR (gHMBC) to establish long-range correlations. Compare spectral data with known analogs (e.g., pestalamide B) to identify substitutions in the pyridinone or phenyl moieties .

Q. How can researchers design experiments to confirm the biosynthetic origin of this compound?

  • Methodology : Leverage comparative genomics to identify conserved polyketide synthase (PKS) or non-ribosomal peptide synthetase (NRPS) gene clusters in Aspergillus niger. Use gene knockout or heterologous expression in model fungi (e.g., A. nidulans) to validate cluster functionality .

Advanced Research Questions

Q. What experimental strategies address contradictions in reported spectral data for this compound analogs?

  • Methodology : Cross-validate findings using orthogonal techniques (e.g., X-ray crystallography for absolute configuration vs. NMR for relative stereochemistry). Replicate isolation protocols to assess compound stability, as derivatives like compounds 17–18 degrade during chromatography .

Q. How does epigenetic modulation influence this compound production in Aspergillus niger?

  • Methodology : Treat fungal cultures with histone deacetylase inhibitors (e.g., suberoylanilide hydroxamic acid) or DNA methyltransferase inhibitors. Monitor transcriptional activation of cryptic biosynthetic pathways via RNA-seq and correlate with metabolite profiles using LC-HRMS .

Q. What statistical approaches resolve variability in this compound yield across fungal strains?

  • Methodology : Implement factorial design experiments to test strain type, culture medium, and epigenetic conditions. Use ANOVA to identify significant factors, followed by response surface methodology (RSM) to optimize yield .

Q. How can researchers reconcile discrepancies between genomic predictions and observed this compound production?

  • Methodology : Perform phylogenomic analysis to identify evolutionary divergence in PKS clusters. Validate cluster boundaries via promoter deletion or CRISPR-Cas9 editing. Use metabolomics (GNPS library matching) to detect pathway intermediates .

Methodological Guidelines for this compound Research

  • Data Validation : Cross-reference NMR assignments with computational tools (e.g., ACD/Labs or MestReNova) to minimize human error .
  • Handling Instability : For labile derivatives, prioritize in situ analysis (e.g., on-column derivatization) or stabilize compounds via lyophilization .
  • Ethical Reporting : Disclose limitations in spectral resolution or low metabolite yields to avoid overinterpretation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nygerone A
Reactant of Route 2
Nygerone A

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